(R)-2-bromoisovalerylurea
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Overview
Description
(R)-bromisoval is a 2-bromo-N-carbamoyl-3-methylbutanamide that has R configuration. It is an enantiomer of a (S)-bromisoval.
Scientific Research Applications
Chirality and Pharmacokinetics
(R)-2-bromoisovalerylurea, also known as bromoisovalerylurea or bromisovalum, is primarily recognized for its sedative-hypnotic properties when administered as a racemate. Research has delved into the enantioselective pharmacokinetics of this compound, highlighting the importance of chirality in its absorption and elimination processes. Studies have indicated that the (+)-enantiomer concentration in serum was almost equal to the (-)-enantiomer concentration in certain overdose scenarios. However, in most cases, the (+)-enantiomer was found in lower concentrations than the (-)-enantiomer in sera and saliva, suggesting non-stereoselective absorption from the gastrointestinal tract and stereoselective elimination from the blood (Nishikawa et al., 2000), (Nishikawa et al., 2000).
Surface Chemistry and Polymerization
The compound’s application extends into the realm of materials science, particularly in surface chemistry and polymerization processes. It's been utilized in organocatalyzed living radical polymerization, demonstrating the potential of in situ halogen exchange of alkyl bromides to alkyl iodides. This approach has been employed in the polymerization of various monomers, yielding polymers with low polydispersity and high conversions in relatively short periods. The stability of alkyl bromides compared to alkyl iodides makes this compound and its derivatives valuable in synthesizing functional materials (Xiao et al., 2017), (Guo et al., 2020).
Enzymatic Resolution and Bioresolution Processes
In biochemistry, the enantioselective properties of this compound have been leveraged in enzymatic resolution processes. Notably, it’s been used in the bioresolution of rac-2-bromobutyric acid, providing a promising route for the production of R-2-bromobutyric acid. The process involved the use of fluoroacetate dehalogenase and iterative saturation mutagenesis to enhance activity and enantioselectivity, underlining the compound's significance in stereochemical applications and the synthesis of agrochemicals and pharmaceuticals (Wang et al., 2020).
Environmental Applications
From an environmental perspective, derivatives of this compound have been used in the preparation of hydrogels for the removal of heavy elements like cadmium ions from aqueous solutions. This showcases the compound's utility in addressing environmental pollution and its potential in the field of water treatment (Abdel-Halim & Al-Deyab, 2014).
Properties
CAS No. |
27109-49-5 |
---|---|
Molecular Formula |
C6H11BrN2O2 |
Molecular Weight |
223.07 g/mol |
IUPAC Name |
(2R)-2-bromo-N-carbamoyl-3-methylbutanamide |
InChI |
InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)/t4-/m1/s1 |
InChI Key |
CMCCHHWTTBEZNM-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC(=O)N)Br |
SMILES |
CC(C)C(C(=O)NC(=O)N)Br |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)Br |
99827-20-0 | |
Synonyms |
Sanox |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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